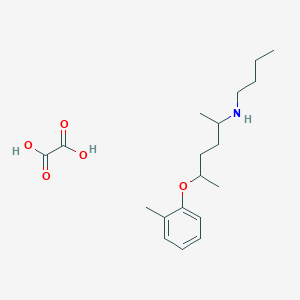
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate, commonly known as DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It is widely used in scientific research for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. DMHA is a stimulant that is structurally similar to DMAA (1,3-dimethylamylamine) and has been reported to have similar effects on the central nervous system. The purpose of
作用機序
DMHA is a central nervous system stimulant that acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin (5). It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of these neurotransmitters and prolongs their effects (6).
Biochemical and Physiological Effects:
DMHA has been reported to have several biochemical and physiological effects. In animal studies, DMHA has been shown to increase locomotor activity, enhance memory, and reduce anxiety (7). In human studies, DMHA has been reported to increase energy, improve focus, and enhance mood (8).
実験室実験の利点と制限
One advantage of using DMHA in lab experiments is its potential as a chiral building block for the synthesis of various compounds. Another advantage is its potential as a bronchodilator and as a treatment for ADHD. However, one limitation of using DMHA in lab experiments is its stimulant properties, which may interfere with the results of certain experiments.
将来の方向性
There are several future directions for research on DMHA. One direction is to investigate its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential as a pre-workout supplement and its effects on athletic performance. Additionally, further research is needed to determine the long-term effects of DMHA on the central nervous system and its safety profile.
In conclusion, DMHA is a synthetic compound that has potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. Its synthesis method involves the reaction of 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone, and treatment with oxalic acid. DMHA acts as a central nervous system stimulant by increasing the release of neurotransmitters and acts as a monoamine oxidase inhibitor. Its biochemical and physiological effects include increased energy, improved focus, and enhanced mood. DMHA has advantages and limitations for lab experiments and several future directions for research.
合成法
DMHA is synthesized by reacting 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone. The resulting product is then treated with oxalic acid to form DMHA oxalate (1).
科学的研究の応用
DMHA has been studied for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. In pharmaceuticals, DMHA has been investigated for its potential as a bronchodilator and as a treatment for attention deficit hyperactivity disorder (ADHD) (2). In biotechnology, DMHA has been studied for its potential as a chiral building block for the synthesis of various compounds (3). In sports nutrition, DMHA has been investigated for its potential as a pre-workout supplement due to its stimulant properties (4).
特性
IUPAC Name |
N-butyl-5-(2-methylphenoxy)hexan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-5-6-13-18-15(3)11-12-16(4)19-17-10-8-7-9-14(17)2;3-1(4)2(5)6/h7-10,15-16,18H,5-6,11-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWABECMWLDBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)

![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)